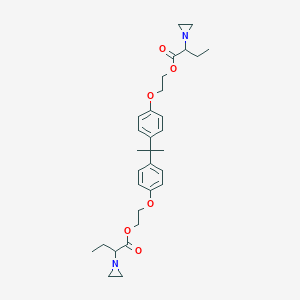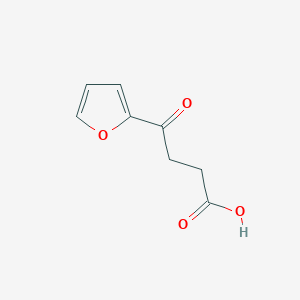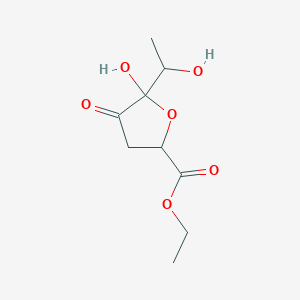
Altenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Altenin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring fused to a tetrazole ring. The chemical structure of Altenin makes it a promising candidate for use in scientific research, particularly in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Altenin Structure and Isolation
- Structure Elucidation : Altenin, identified as a metabolite of the fungus Alternaria Kikuchiana Tanaka, which causes black spot disease in pears, has been characterized. It is tentatively deduced as an ethyl ester of a C7-carboxylic acid and possesses a furanose ring structure with one asymmetric center related to L-lactic acid configuration (Sugiyama, Kashima, Hosoi, & Ikeda, 1966).
- Isolation Techniques : The extraction of Altenin from Alternaria Kikuchiana Tanaka involved methods like adsorption with active charcoal, elution with acetone, and chromatography. This process also led to the discovery of other metabolites such as diheptyl phthalate and myristic acid (Sugiyama, Kashima, Yamamoto, Sugaya, & Mohri, 1966).
Altenin's Phytopathogenic Activity
- Pathogenic Activity on Pears : Research indicates that the pathogenic activity of Altenin and related reductones on pear plants is linked to their endiol contents. Specifically, the endiol carbonyl grouping in Altenin is central to its pathogenic activity (Sugiyama, Kashima, Yamamoto, Takano, & Mori, 1967).
- Synthesis of Related Compounds : Compounds closely related to Altenin have been synthesized and tested for their ability to cause black spot disease in pears. These studies reinforce the role of the reductone grouping in the phytopathogenic activity of these compounds (Sugiyama, Kashima, Yamamoto, & Mori, 1967).
Propiedades
Número CAS |
13912-19-1 |
|---|---|
Nombre del producto |
Altenin |
Fórmula molecular |
C9H14O6 |
Peso molecular |
218.2 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-5-(1-hydroxyethyl)-4-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C9H14O6/c1-3-14-8(12)6-4-7(11)9(13,15-6)5(2)10/h5-6,10,13H,3-4H2,1-2H3 |
Clave InChI |
CVBPSUAJSKDJNU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC(=O)C(O1)(C(C)O)O |
SMILES canónico |
CCOC(=O)C1CC(=O)C(O1)(C(C)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



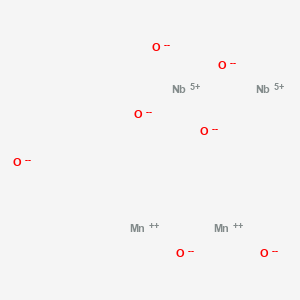
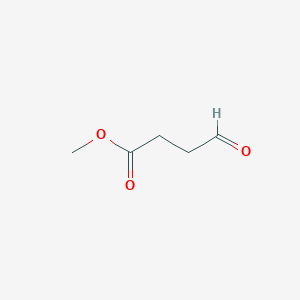
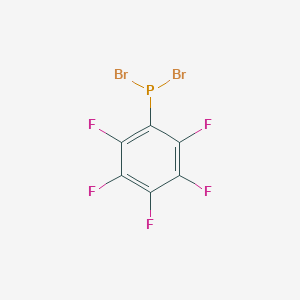
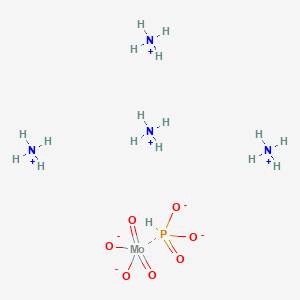
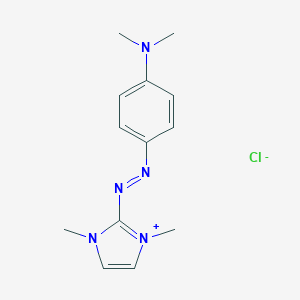
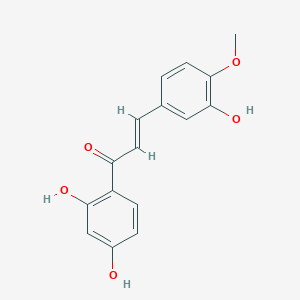
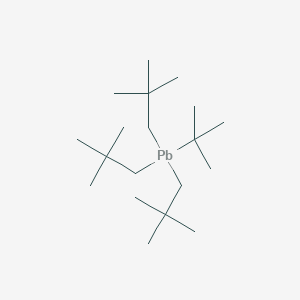
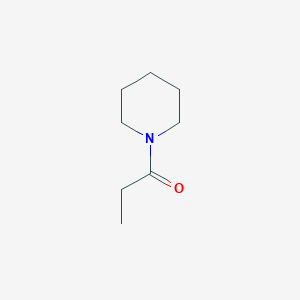
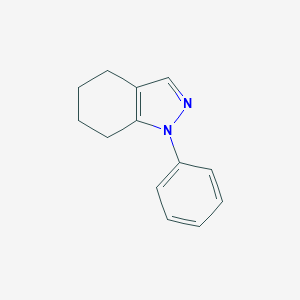
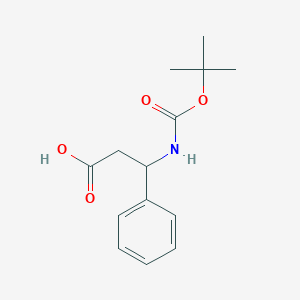
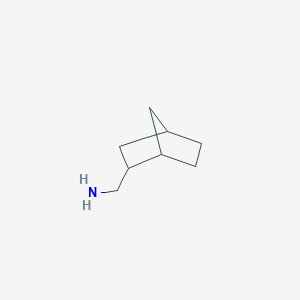
![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)
